Product packaging for Diethylcarbamoyl chloride(Cat. No.:CAS No. 88-10-8)

Diethylcarbamoyl chloride

Cat. No.: B052387
CAS No.: 88-10-8
M. Wt: 135.59 g/mol
InChI Key: OFCCYDUUBNUJIB-UHFFFAOYSA-N
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Description

Diethylcarbamoyl chloride is a highly reactive acyl chloride derivative that serves as a versatile building block in organic synthesis and medicinal chemistry research. Its primary utility lies in its ability to introduce the diethylcarbamoyl moiety into target molecules, effectively acting as an electrophilic reagent for nucleophilic substitution reactions. Researchers extensively employ this compound for the synthesis of carbamate esters, ureas, and amides, which are crucial scaffolds in the development of pharmaceutical agents, agrochemicals, and functional materials. A prominent and specific application is its use as a key intermediate in the synthesis of diethylcarbamazine, an anthelmintic drug, highlighting its direct relevance to drug discovery pipelines. The reagent reacts efficiently with a wide range of nucleophiles, including amines, alcohols, and thiols, under mild conditions to form the corresponding diethylcarbamoyl derivatives. This reactivity makes it an invaluable tool for probing biological systems, modifying biomolecules, and creating compound libraries for high-throughput screening. Due to its high electrophilicity, it must be handled under anhydrous conditions and with appropriate safety precautions. This product is intended for laboratory research purposes to facilitate advancements in chemical biology and synthetic methodology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10ClNO B052387 Diethylcarbamoyl chloride CAS No. 88-10-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-diethylcarbamoyl chloride
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InChI

InChI=1S/C5H10ClNO/c1-3-7(4-2)5(6)8/h3-4H2,1-2H3
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InChI Key

OFCCYDUUBNUJIB-UHFFFAOYSA-N
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Canonical SMILES

CCN(CC)C(=O)Cl
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Molecular Formula

C5H10ClNO
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DSSTOX Substance ID

DTXSID0052598
Record name Diethylcarbamoyl chloride
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Molecular Weight

135.59 g/mol
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Physical Description

Liquid; [HSDB] Colorless liquid; [MSDSonline]
Record name Diethylcarbamoyl chloride
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Boiling Point

186 °C
Record name DIETHYLCARBAMOYL CHLORIDE
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Flash Point

163 - 172 °C, 325-342 °F (OPEN CUP)
Record name Diethylcarbamoyl chloride
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Solubility

SOL IN WATER
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Vapor Density

4.1 (Air= 1)
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Vapor Pressure

0.72 [mmHg]
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Color/Form

Liquid

CAS No.

88-10-8
Record name Diethylcarbamoyl chloride
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Record name Diethylcarbamyl chloride
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Melting Point

-32 °C
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Synthetic Methodologies and Pathways for Decc

Phosgene-Based Synthesis Routes

The most established and widely used methods for synthesizing DECC rely on phosgene (B1210022) or its surrogates. Phosgene's high reactivity ensures efficient conversion, making it a cornerstone of industrial production.

The principal route to Diethylcarbamoyl chloride is the direct reaction, or phosgenation, of diethylamine (B46881) with phosgene (carbonyl chloride). nih.gov This reaction involves the nucleophilic attack of the secondary amine on the electrophilic carbonyl carbon of phosgene, leading to the formation of DECC and a molecule of hydrogen chloride (HCl) as a byproduct.

To drive the reaction to completion and neutralize the HCl generated, a second equivalent of diethylamine is often used, which forms diethylamine hydrochloride. Alternatively, a non-nucleophilic tertiary amine base like pyridine (B92270) can be employed as an HCl scavenger, which is crucial for achieving high yields. researchgate.net

Due to the extreme toxicity and gaseous nature of phosgene, safer, solid, or liquid alternatives are frequently used, especially in laboratory and smaller-scale industrial settings. Triphosgene (B27547), or bis(trichloromethyl) carbonate (BTC), is a stable crystalline solid that serves as a convenient substitute. newdrugapprovals.orgchemicalbook.com In the presence of a catalyst, such as an organic amine, triphosgene decomposes to generate three equivalents of phosgene in situ. This allows for the controlled release of the reactive agent, mitigating handling risks. chemicalbook.com

The reaction of diethylamine with triphosgene proceeds under mild conditions, often in a suitable solvent like dichloromethane. researchgate.netnih.gov Similarly, diphosgene (trichloromethyl chloroformate), a liquid, can be used as another phosgene equivalent. These surrogates replicate the reactivity of phosgene for the synthesis of carbamoyl (B1232498) chlorides while offering significant advantages in handling and storage. researchgate.net The choice between phosgene and its surrogates often depends on the scale of the reaction and the available safety infrastructure.

On an industrial scale, the synthesis of carbamoyl chlorides like DECC is highly optimized for yield, purity, and cost-effectiveness. The analogous production of dimethylcarbamoyl chloride (DMCC) provides key insights into these industrial processes. For instance, high-yield production can be achieved by reacting gaseous amine with phosgene in a flow reactor at elevated temperatures, such as 200-275°C. wikipedia.orgchemicalbook.com

A critical factor in this process is the stoichiometry of the reactants. Using an excess of phosgene (e.g., a 3:1 molar ratio of phosgene to amine) is a common strategy to suppress the formation of the primary byproduct, N,N,N',N'-tetraethylurea, which arises from the reaction of DECC with unreacted diethylamine. wikipedia.org The reaction is highly exothermic, necessitating efficient cooling of the reactor to maintain optimal temperatures, typically between 50 and 150°C for liquid-phase reactions. newdrugapprovals.orggoogle.com Production can be carried out in the vapor phase or in a two-phase system (e.g., an organic solvent and water) with a base like sodium hydroxide (B78521) to act as an acid scavenger, although this can lead to lower yields due to the hydrolysis sensitivity of the product. wikipedia.org

Table 1: Comparison of Phosgene-Based Synthesis Parameters

Parameter Direct Phosgenation Triphosgene Method Industrial Vapor Phase
Carbonyl Source Phosgene (COCl₂) Triphosgene (BTC) Phosgene (COCl₂)
Reactant Diethylamine Diethylamine Gaseous Diethylamine
Typical Phase Liquid Liquid Vapor
Temperature 50 - 150°C newdrugapprovals.org Room Temperature to Reflux nih.gov ~200 - 275°C wikipedia.orgchemicalbook.com
Key Consideration Use of HCl scavenger (e.g., pyridine) researchgate.net In situ generation of phosgene chemicalbook.com Excess phosgene to prevent urea (B33335) formation wikipedia.org
Primary Byproduct Diethylamine hydrochloride, Tetraethylurea Triethylamine hydrochloride, etc. Methyl chloride (if trimethylamine (B31210) used) wikipedia.org

Phosgene-Free Synthesis Approaches

Growing concerns over the hazards associated with phosgene have spurred research into alternative synthetic pathways that avoid its use entirely. These methods employ different carbonylating agents or catalytic systems.

A modern approach to carbamoyl chloride synthesis involves the palladium-catalyzed carbonylation of amine derivatives. While specific research on DECC is limited, a process for its analogue, DMCC, has been developed based on the carbonylation of chlorodimethylamine. This reaction uses a palladium catalyst under carbon monoxide pressure at room temperature to achieve nearly quantitative conversion. wikipedia.org

The analogous reaction for DECC would be: (C₂H₅)₂NCl + CO → (C₂H₅)₂NCOCl (catalyzed by Palladium)

This method is part of a broader class of palladium-catalyzed carbonylation reactions that are highly efficient for creating carbonyl-containing compounds. liv.ac.uknih.gov These catalytic systems avoid the use of stoichiometric amounts of toxic reagents, representing a greener and more atom-economical approach to synthesis. unipr.it

Several other phosgene-free reagents have been investigated for the synthesis of N,N-disubstituted carbamoyl chlorides.

Chlorocarbonylsulfenyl chloride (CCSC): This reagent offers a convenient one-pot procedure for preparing carbamoyl chlorides from secondary amines in an aprotic solvent like dichloromethane. The use of CCSC as the carbonylating agent is the key novelty of this phosgene-free method. researchgate.net

S,S-Dimethyl dithiocarbonate: This compound can serve as a phosgene substitute in a multi-step process. The secondary amine (diethylamine) first reacts with S,S-dimethyl dithiocarbonate to form an S-methyl N,N-diethylthiocarbamate intermediate. Subsequent halogenation of this intermediate yields the desired this compound. researchgate.net

1,1'-Carbonyldiimidazole (CDI): CDI is a stable, solid, and safe carbonylating agent. It reacts with a secondary amine in the first step. The resulting activated intermediate can then be used to synthesize other compounds. While often used to make ureas and carbamates, its reaction with diethylamine is a potential first step in a phosgene-free route toward DECC derivatives. unipr.itsemanticscholar.org

Dialkyl Carbonates: Reagents like dimethyl carbonate and diethyl carbonate are being explored as green carbonylating agents. In the presence of a catalyst, they can react with amines to form carbamates, which are precursors or derivatives of carbamoyl chlorides. tno.nl

Table 2: Overview of Phosgene-Free Synthetic Approaches

Method Carbonylating Agent Key Intermediate/Catalyst Advantage
Catalytic Carbonylation Carbon Monoxide (CO) Palladium Catalyst wikipedia.org High atom economy, mild conditions
CCSC Reaction Chlorocarbonylsulfenyl chloride N/A Direct one-pot synthesis researchgate.net
Dithiocarbonate Route S,S-Dimethyl dithiocarbonate S-methyl N,N-diethylthiocarbamate researchgate.net Avoids highly toxic reagents
CDI Method 1,1'-Carbonyldiimidazole N-diethylcarbamoylimidazole Safe, solid, stable reagent semanticscholar.org

Formation as By-product in Chemical Reactions

DECC can be formed as a trace impurity when N,N-diethylformamide (DEF) is used in conjunction with various chlorinating agents. The formation of this by-product is analogous to the well-studied generation of dimethylcarbamoyl chloride (DMCC) from N,N-dimethylformamide (DMF). acs.orgacs.org The underlying mechanism involves the reaction of the formamide (B127407) with the chlorinating agent to produce a Vilsmeier-type intermediate, which can then lead to the carbamoyl chloride.

The Vilsmeier-Haack reaction is a powerful formylation method that utilizes a substituted formamide, such as N,N-diethylformamide (DEF), and a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). ijpcbs.com The first step of this reaction is the formation of a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent. wikipedia.orgatamanchemicals.com

In the case of DEF and a chlorinating agent, the corresponding N,N-diethylchloroiminium salt is formed. While this reagent is intended to react with a suitable nucleophilic substrate to achieve formylation, a side reaction can lead to the generation of DECC. acs.orgwikipedia.org Although detailed quantitative studies on DECC formation in Vilsmeier reactions are less common than for its dimethyl analog, the mechanistic principles are identical. The formation of DMCC from DMF is known to occur in small amounts (up to 20 ppm) during Vilsmeier-Haack reactions. wikipedia.orgallfordrugs.com By analogy, similar levels of DECC can be expected when DEF is used under similar conditions.

The general pathway for the formation of the Vilsmeier reagent from DEF is as follows: DEF + Chlorinating Agent (e.g., POCl₃) → [Et₂N=CHCl]⁺[PO₂Cl₂]⁻ (Vilsmeier Reagent)

This reactive intermediate is primarily consumed in the main formylation reaction. However, its decomposition or rearrangement can lead to the formation of DECC.

A prevalent application of N,N-disubstituted formamides is as a catalyst in the conversion of carboxylic acids to their corresponding acyl chlorides using reagents like thionyl chloride or oxalyl chloride. acs.orgwikipedia.org The use of catalytic amounts of DEF (analogous to the more commonly used DMF) accelerates the reaction by forming the Vilsmeier reagent in situ. acs.orgatamanchemicals.com This reagent is the true active species that reacts with the carboxylic acid.

The catalytic cycle involves the formation of the N,N-diethylchloroiminium salt, which then reacts with the carboxylic acid. However, the Vilsmeier reagent itself can be a source of DECC as a minor, yet potentially hazardous, by-product. acs.orgacs.org Studies on the use of DMF with thionyl chloride have shown that a substantial proportion of the DMF catalyst can be converted into the DMCC by-product, with levels reaching up to a few thousand parts per million. acs.orgacs.org A similar outcome is expected when DEF is employed as the catalyst.

The mechanism for by-product formation in this context is analogous to that in the Vilsmeier reaction. The DEF reacts with the chlorinating agent (e.g., thionyl chloride, oxalyl chloride) to form the Vilsmeier reagent, which can then lead to DECC. acs.orgwikipedia.org

The quantity of DECC formed as a by-product is not constant but is significantly influenced by the specific reaction conditions employed. Research on the analogous formation of DMCC has provided clear indicators of how these conditions affect the generation of carbamoyl chlorides. wikipedia.orgallfordrugs.comresearchgate.net

Chlorinating Reagent: The choice of chlorinating agent has a pronounced effect on the amount of carbamoyl chloride by-product generated. Experimental evidence for DMCC shows a clear trend in reactivity. wikipedia.orgallfordrugs.comresearchgate.net This trend is directly applicable to the formation of DECC from DEF.

Table 1: Impact of Chlorinating Reagent on Carbamoyl Chloride Formation

Chlorinating ReagentRelative Tendency for By-product Formation
Thionyl Chloride (SOCl₂)High
Oxalyl Chloride ((COCl)₂)Medium
Phosphorus Oxychloride (POCl₃)Low

This table illustrates the relative propensity of common chlorinating agents to generate carbamoyl chloride by-products when reacted with an N,N-dialkylformamide, based on data for N,N-dimethylformamide. allfordrugs.comresearchgate.net

Thionyl chloride shows the highest tendency to produce the carbamoyl chloride by-product, while phosphorus oxychloride shows the lowest. allfordrugs.comresearchgate.net Therefore, to minimize the formation of DECC, phosphorus oxychloride would be the preferred chlorinating agent over thionyl chloride or oxalyl chloride where reaction parameters allow.

Presence of Base: The addition of a base to the reaction mixture has been shown to increase the level of carbamoyl chloride by-product formation. allfordrugs.comresearchgate.net Bases can influence the equilibrium of the initial reaction between the formamide and the chlorinating agent, potentially favoring the pathways that lead to the carbamoyl chloride. Therefore, in processes where the formation of DECC is a concern, avoiding the use of a base or carefully selecting a non-interfering base is a critical consideration.

Temperature: While specific studies on temperature effects for DECC are not widely available, studies on DMCC hydrolysis indicate that elevated temperatures can decrease the amount of the by-product in the final mixture after workup, due to accelerated hydrolysis. researchgate.net

Reaction Mechanisms and Chemical Reactivity of Decc

Nucleophilic Acyl Substitution Reactions

The principal reaction pathway for diethylcarbamoyl chloride is nucleophilic acyl substitution. In this two-step mechanism, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, the carbonyl double bond is reformed through the elimination of the chloride ion. libretexts.orglibretexts.orgyoutube.com The reactivity of the carbamoyl (B1232498) chloride is influenced by the two ethyl groups on the nitrogen atom, which donate electron density to the carbonyl group, making it generally less reactive than conventional acyl chlorides like acetyl chloride. wikipedia.orgallfordrugs.com

This compound readily reacts with alcohols and phenols to yield the corresponding N,N-diethylcarbamates, which are a class of compounds also known as urethanes. wikipedia.orgallfordrugs.comchemdad.comwikiwand.com The reaction involves the attack of the hydroxyl group of the alcohol or phenol (B47542) on the carbonyl carbon of DECC. This process typically generates hydrogen chloride as a byproduct, which is often neutralized by the addition of a base, such as pyridine (B92270), to drive the reaction to completion. wikipedia.org

The general reaction is as follows: (C₂H₅)₂NCOCl + R-OH → (C₂H₅)₂NCOOR + HCl

The reaction with phenols follows a similar pathway, though the reactivity of the phenolic -OH group can be influenced by the electronic nature of the benzene (B151609) ring. chemguide.co.uk

Table 1: Representative Reactions of DECC with Alcohols and Phenols

ReactantProduct ClassGeneral Structure of Product
Alcohol (R-OH)N,N-Diethylcarbamate(C₂H₅)₂NCOOR
Phenol (Ar-OH)N,N-Diethylphenylcarbamate(C₂H₅)₂NCOOAr

In a reaction analogous to that with alcohols, this compound reacts with thiols (mercaptans) to form N,N-diethylthiolourethanes (also known as thiolcarbamates). wikipedia.orgallfordrugs.comchemdad.comwikiwand.com The sulfur atom of the thiol acts as the nucleophile, attacking the carbonyl carbon. Thiols are often potent nucleophiles, and this reaction provides a direct route to this class of sulfur-containing compounds. youtube.com

The general scheme for this reaction is: (C₂H₅)₂NCOCl + R-SH → (C₂H₅)₂NCOSR + HCl

The reaction of this compound with primary or secondary amines leads to the formation of tetra-substituted ureas. This reaction is a common and effective method for synthesizing unsymmetrical ureas. wikipedia.orgallfordrugs.comchemdad.comwikiwand.comnih.gov Similarly, reaction with hydroxylamine (B1172632) yields a hydroxyurea (B1673989) derivative. The nitrogen atom of the amine or hydroxylamine acts as the nucleophile.

The general reaction with an amine (R₂NH) is: (C₂H₅)₂NCOCl + R₂NH → (C₂H₅)₂NCONR₂ + HCl

This reactivity highlights the role of DECC as a diethylaminocarbonylating agent.

This compound also reacts with nitrogen-containing heterocyclic compounds like imidazoles and triazoles. wikipedia.orgallfordrugs.comchemdad.comwikiwand.com In these reactions, a ring nitrogen atom of the azole acts as the nucleophile, attacking the carbonyl carbon of DECC to form N,N-diethylcarbamoylazoles. This reaction provides a method for attaching a diethylcarbamoyl moiety to heterocyclic systems.

Table 2: Summary of Nucleophilic Acyl Substitution Reactions of DECC

NucleophileProduct Class
Alcohols/PhenolsCarbamates (Urethanes)
ThiolsThiolourethanes
Amines/HydroxylaminesSubstituted Ureas
Imidazoles/TriazolesCarbamoylazoles

Solvolysis

Solvolysis refers to the reaction of a substrate with the solvent, which acts as the nucleophile. For this compound, solvolysis reactions, particularly in polar protic solvents like water, alcohols, and carboxylic acids, have been a subject of mechanistic studies. nih.gov These reactions typically proceed through a dissociative, unimolecular (Sɴ1) pathway. nih.govresearchgate.net This mechanism involves the initial, rate-determining ionization of the C-Cl bond to form a resonance-stabilized N,N-diethylcarbamoyl cation and a chloride ion. This carbocation is then rapidly captured by a solvent molecule.

Mechanistic studies have shown that the solvolysis of N,N-diethylcarbamoyl chloride is significantly faster than that of its dimethyl analogue, N,N-dimethylcarbamoyl chloride (DMCC). nih.gov For instance, in 80% ethanol (B145695) at 25.0 °C, DECC solvolyzes 4.2 times faster than DMCC. nih.gov In 100% methanol (B129727) at the same temperature, the rate is 6.6 times faster. nih.gov The hydrolysis of DECC in pure water is so rapid that it was difficult to measure at temperatures where DMCC hydrolysis could be conveniently studied. nih.gov This increased reactivity is attributed to the greater electron-donating inductive effect of the ethyl groups compared to methyl groups, which further stabilizes the intermediate carbocation.

The hydrolysis of DECC, a specific case of solvolysis, results in the formation of the unstable N,N-diethylcarbamic acid, which rapidly decomposes to yield diethylamine (B46881) and carbon dioxide, along with hydrochloric acid from the initial reaction. wikipedia.orgnoaa.gov

Table 3: Comparative Solvolysis Rate Factors of DECC vs. DMCC at 25.0 °C

SolventRate Ratio (k_DECC / k_DMCC)Reference
80% Ethanol4.2 nih.gov
100% Methanol6.6 nih.gov

Compound Index

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for diethylcarbamoyl chloride, and how do purity levels impact experimental reproducibility?

  • Methodological Answer : this compound is typically synthesized via the reaction of diethylamine with phosgene or its safer substitutes (e.g., triphosgene) under anhydrous conditions. Purity (>98%) is critical to avoid side reactions, particularly in nucleophilic substitutions. Lower purity grades (<98%) may introduce hydrolyzed byproducts (e.g., diethylurea) that interfere with downstream reactions like carbamate formation . Researchers should use inert atmospheres (N₂/Ar) and cold traps to mitigate moisture absorption during synthesis .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Due to its high toxicity, corrosivity, and carcinogenic potential (IARC Group 2A), handling requires PPE (gloves, goggles, respirators), fume hoods, and secondary containment. Storage should be in airtight, corrosion-resistant containers at ≤4°C, away from moisture. Spills must be neutralized with alkaline solutions (e.g., sodium bicarbonate) to prevent hydrolysis to toxic gases .

Q. How is this compound utilized as an intermediate in pharmaceutical synthesis?

  • Methodological Answer : It is a key reagent for introducing the diethylcarbamoyl group into molecules. For example, in antiviral agent synthesis, it reacts with hydroxyl-containing substrates (e.g., 7-hydroxy-8,8'-biquinolyl) under heated pyridine conditions to form carbamates, enhancing bioavailability . Reaction efficiency depends on stoichiometric control and solvent selection (e.g., polar aprotic solvents like DMF) .

Advanced Research Questions

Q. What mechanistic insights explain stereochemical outcomes in reactions involving this compound?

  • Methodological Answer : Stereochemical retention or inversion depends on reaction pathways. For example, SN2 displacement of chloroformate intermediates (from alcohol activation with triphosgene) leads to inversion, while carbamate formation via ammonium intermediates retains stereochemistry. Steric hindrance near reaction sites can shift mechanisms from SN2 to SN1, altering product profiles. Isotopic labeling (e.g., ¹⁸O) and NMR analysis are used to track pathways .

Q. How do contradictory findings in genotoxicity studies of this compound inform risk assessment models?

  • Methodological Answer : While occupational exposure studies (n=10 workers) reported chromosomal aberrations in lymphocytes, statistical significance was lacking compared to controls. Discrepancies arise from exposure variability, sample size, and confounding factors (e.g., coexposure to this compound derivatives). Researchers should combine in vitro assays (Ames test, micronucleus) with longitudinal cohort studies to clarify dose-response relationships .

Q. What analytical methods are most effective for detecting trace degradation products of this compound?

  • Methodological Answer : LC-MS/MS with reverse-phase columns (C18) and ESI ionization can identify hydrolyzed products (e.g., diethylurea) at ppm levels. FT-IR monitors carbonyl (C=O) and amine (N-H) stretches to assess purity. Accelerated stability studies (40°C/75% RH) coupled with Karl Fischer titration quantify moisture-induced degradation .

Q. How does solvent choice influence the stability and reactivity of this compound in multistep syntheses?

  • Methodological Answer : Nonpolar solvents (e.g., hexane) stabilize the compound but limit solubility. Polar aprotic solvents (e.g., THF) enhance reactivity but risk side reactions with nucleophiles. Computational modeling (DFT) predicts solvent effects on transition states, while in situ FT-IR monitors reaction progress. Optimal conditions balance reactivity and stability, often requiring cryogenic temperatures (-20°C) for prolonged storage .

Q. What strategies resolve data inconsistencies in this compound’s environmental persistence and bioaccumulation potential?

  • Methodological Answer : Discrepancies arise from varying hydrolysis rates (pH-dependent) and detection limits in environmental matrices. Standardized OECD 301F tests (aqueous hydrolysis) and QSAR models predict half-lives under ecological conditions. Isotope dilution mass spectrometry improves quantification in complex matrices like soil, addressing false negatives in legacy studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.